molecular formula C5H6O3S B048145 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid CAS No. 115595-71-6

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid

Cat. No.: B048145
CAS No.: 115595-71-6
M. Wt: 146.17 g/mol
InChI Key: ZDMYDHIQFHUAPY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a unique 1,4-oxathiine ring system, a six-membered heterocycle containing both oxygen and sulfur atoms, which confers distinct electronic and steric properties. The carboxylic acid functional group provides a critical handle for synthetic diversification, enabling researchers to readily synthesize a wide array of amides, esters, and other derivatives via straightforward coupling reactions.

Properties

IUPAC Name

2,3-dihydro-1,4-oxathiine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S/c6-5(7)4-3-9-2-1-8-4/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMYDHIQFHUAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423679
Record name 1,4-Oxathiin-2-carboxylicacid, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115595-71-6
Record name 1,4-Oxathiin-2-carboxylicacid, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoethanol with ethyl 2-chloroacetoacetate in the presence of a base, followed by cyclization and water removal under acidic conditions . The resultant ethyl ester of the 1,4-oxathiine heterocycle is then converted into the carboxylic acid form.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted oxathiine derivatives .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation to sulfoxides or sulfones and nucleophilic substitutions—makes it valuable for studying reaction mechanisms and developing new synthetic pathways .

Biology

Research has indicated that this compound exhibits potential biological activities , particularly antimicrobial and antifungal properties. Studies have explored its efficacy against various pathogens, highlighting its role in developing new antimicrobial agents.

Medicine

The medicinal applications of this compound are notable. Its derivatives are being investigated for their therapeutic potential in treating diseases. For instance, carboxin—a derivative of this compound—functions as a systemic agricultural fungicide and has shown promise in drug development due to its mechanism of action involving the inhibition of succinate dehydrogenase (SDHI) in cellular respiration pathways .

Case Studies

Study Focus Findings
Antimicrobial Activity Evaluated the antimicrobial properties of derivativesShowed promising activity against resistant strains of bacteria
Synthesis Optimization Improved synthetic routes for higher yieldsAchieved over 90% yield using optimized conditions
Therapeutic Applications Investigated carboxin's role in drug developmentIdentified mechanisms of action relevant to cancer therapies

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, carboxin, a derivative of this compound, acts by inhibiting succinate dehydrogenase (SDHI), an enzyme involved in the tricarboxylic acid cycle and electron transport chain . This inhibition disrupts the energy production process in fungal cells, leading to their death.

Comparison with Similar Compounds

Structural Analogues: Heteroatom Variations

The choice of heteroatoms in the ring system significantly impacts electronic properties, solubility, and biological activity.

Compound Name Heteroatoms CAS No. Molecular Formula Key Features Reference
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid O, O 4442-54-0 C₉H₈O₄ Higher polarity due to two oxygen atoms; used in API impurities (e.g., doxazosin)
2,3-Dihydro-1,4-oxathiine-6-carboxylic acid O, S - C₈H₇O₃S Sulfur increases lipophilicity; potential redox activity
4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid O, N 861338-27-4 C₁₀H₉NO₄ Nitrogen introduces basicity; structural motif in antibiotics (e.g., ofloxacin impurities)
7-Oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acid S, N 82419-35-0 C₁₃H₉F₂NO₄ Fused pyridine-thiazine system; antibacterial activity (rufloxacin analogs)

Key Observations :

  • Lipophilicity : The presence of sulfur increases logP values, enhancing membrane permeability but reducing water solubility .
  • Biological Activity : Benzothiazine derivatives (S,N) exhibit antibacterial properties, while benzodioxines (O,O) are common in cardiovascular APIs (e.g., doxazosin impurities) .
Physicochemical Properties

Comparative data on acidity, solubility, and stability:

Compound pKa (Carboxylic Acid) logP Melting Point (°C) Stability Notes
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid ~3.5 1.2 180–182 Stable under ambient conditions
2-Methyl-4,4-dioxo-oxathiine-3-carboxylic acid (PubChem) ~2.8 0.7 Not reported Oxathiine-dione structure prone to hydrolysis
Ofloxacin Impurity A (benzoxazine) ~4.1 1.8 >250 High thermal stability due to fused rings

Key Observations :

  • The oxathiine derivative’s acidity (estimated pKa ~2.8–3.5) is influenced by sulfur’s electron-donating effects, slightly reducing acidity compared to benzodioxine .
  • Sulfur-containing compounds exhibit moderate logP values (~0.7–1.8), balancing solubility and permeability .

Biological Activity

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid is a member of the oxathiine family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in agriculture and medicine, primarily due to its antifungal and antimicrobial properties. This article will explore the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The molecular formula of this compound is C₅H₇O₃S. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which allow it to form derivatives with enhanced biological activity.

Mechanism of Action:
One of the key mechanisms through which this compound exerts its biological effects is by inhibiting succinate dehydrogenase (SDH), an enzyme crucial for the tricarboxylic acid cycle and electron transport chain. This inhibition disrupts cellular respiration in fungi, leading to their death.

Antifungal Properties

This compound is a precursor to several fungicides, including carboxin and oxycarboxin. These derivatives are widely used in agriculture to control various fungal pathogens. Carboxin specifically inhibits SDH in fungi, making it effective against a range of fungal diseases in crops .

Table 1: Antifungal Activity of Derivatives

CompoundTarget OrganismMechanism of ActionEfficacy
CarboxinVarious fungiInhibition of SDHHigh
OxycarboxinFungal pathogensSimilar to carboxinModerate

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study: Antimicrobial Evaluation
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these pathogens, indicating a promising potential for further development into therapeutic agents .

Similar Compounds

The biological activity of this compound can be compared with other compounds in the oxathiine family:

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
CarboxinAntifungalDirect SDH inhibitor
OxycarboxinAntifungalEnhanced stability under environmental conditions
Other OxathiinesVariesDiverse functional groups

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound with improved biological activities. For instance, derivatives with additional functional groups have shown enhanced antifungal potency and reduced toxicity towards non-target organisms .

Example Study: Synthesis and Evaluation
A study published in Journal of Agricultural and Food Chemistry reported the synthesis of novel derivatives that exhibited up to threefold increased antifungal activity compared to carboxin. These findings suggest that structural modifications can significantly enhance the efficacy of oxathiine-based compounds .

Q & A

What are the established synthetic routes for 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
A common method involves acid-catalyzed reactions of methyl ester derivatives with nucleophiles like 1,2-ethanedithiol, as demonstrated in the synthesis of structurally related 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid methyl ester. For example, sulfuric acid catalysis at 60°C under inert atmospheres can yield intermediates, which are subsequently hydrolyzed to the carboxylic acid form . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and reaction time (12–24 hours) significantly impacts stereochemical outcomes and purity.

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Basic Research Question
High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., ±0.00004 Da tolerance) is critical for confirming molecular formulas, as shown in studies of benzodioxine analogs . Pair this with 1^1H/13^{13}C NMR to distinguish regioisomers, particularly focusing on sulfur-oxygen coupling patterns in the oxathiine ring. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is advised, especially since commercial sources may lack analytical data .

How is this compound utilized as a synthetic intermediate in pharmaceutical research?

Basic Research Question
The carboxylic acid moiety enables its use as a precursor for amide or ester derivatives. For instance, coupling with piperidine derivatives via EDCI/HOBt-mediated reactions generates analogs like 2,3-Dihydro-1,4-benzodioxine-6-carboxamide, a structural motif in cardiovascular APIs . Steric hindrance at the 6-position requires optimized coupling agents (e.g., DMTMM for bulky amines) to improve yields .

How can researchers address contradictions in reported synthetic yields or byproduct profiles?

Advanced Research Question
Discrepancies often arise from competing reaction pathways (e.g., ring-opening vs. cyclization). Computational tools like DFT calculations can model transition states to identify favorable pathways, as applied in related oxathiine syntheses . Experimentally, kinetic studies under varying temperatures (25–80°C) and in situ monitoring via FT-IR can pinpoint side reactions. For example, thiol-mediated ring-opening may dominate at higher temperatures, necessitating strict temperature control .

What strategies are employed to assess the pharmacological activity of this compound derivatives?

Advanced Research Question
Derivatives are screened in vitro for enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorogenic substrates. For analogs like 2,3-dihydrobenzo[1,4]dioxine-6-carboxamides, molecular docking against crystallographic protein structures (e.g., PDB entries) helps prioritize candidates for synthesis . Dose-response curves (IC50_{50}) and selectivity profiling against off-target enzymes are mandatory to validate specificity .

How can impurity profiles be controlled during large-scale synthesis?

Advanced Research Question
EP-grade impurity standards (e.g., 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid) should be used to calibrate HPLC methods, with a focus on detecting positional isomers and hydrolyzed byproducts . Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways, while DoE (Design of Experiments) optimizes recrystallization solvents (e.g., ethanol/water mixtures) to minimize residual impurities .

What computational approaches aid in optimizing the synthesis and functionalization of this compound?

Advanced Research Question
MD simulations and QSPR models predict solubility and reactivity of intermediates. For example, solvation-free energy calculations in polar aprotic solvents (DMF, DMSO) guide solvent selection for carboxylate activation . Machine learning models trained on benzodioxine datasets can also forecast regioselectivity in electrophilic substitution reactions .

What derivatization strategies enhance the compound’s utility in drug discovery?

Advanced Research Question
Introducing fluorinated or heterocyclic substituents at the 6-position improves metabolic stability. For example, coupling with 3-piperidinylamine via carbodiimide chemistry generates derivatives with enhanced blood-brain barrier permeability, as evidenced in CNS drug candidates . Bioconjugation strategies (e.g., PEGylation) further modulate pharmacokinetic properties for targeted delivery .

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